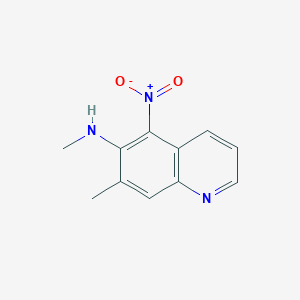

N,7-dimethyl-5-nitroquinolin-6-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions that introduce various functional groups to the quinoline core. For instance, Roberts et al. (1997) described a methodology for synthesizing pyrrolo[4,3,2-de]quinolines, starting from 6,7-dimethoxy-4-methylquinoline. This process included nitration, reduction, and cyclization steps, demonstrating the complexity and versatility of quinoline chemistry (Roberts, Joule, Bros, & Álvarez, 1997).

Molecular Structure Analysis

The crystal structure of quinoline derivatives provides insight into their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets. Kant et al. (2014) synthesized a hexahydroquinoline derivative and performed a single-crystal X-ray diffraction study to determine its molecular structure, highlighting the importance of structural analysis in the development of quinoline-based compounds (Kant, Gupta, Anthal, Sharma, Patil, Mulik, & Deshmukh, 2014).

Chemical Reactions and Properties

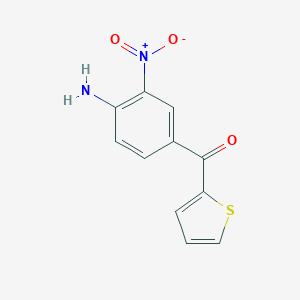

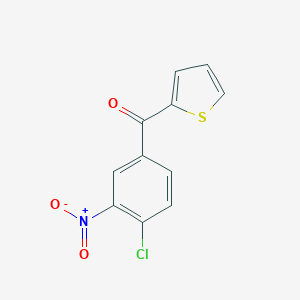

Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, which is often facilitated by the presence of activating groups such as nitro groups. Szpakiewicz and Grzegożek (2008) investigated the vicarious nucleophilic amination of nitroquinolines, demonstrating the reactivity of these compounds towards nucleophilic agents and the potential for introducing amino functionalities (Szpakiewicz & Grzegożek, 2008).

Wissenschaftliche Forschungsanwendungen

Biological Functions and Impact

- Serotonin Receptor Ligands : Certain nitrogen-containing compounds, such as derivatives of quinoline, have been investigated for their potential role in treating cognitive disorders through their action as serotonin receptor antagonists. These compounds have shown promise in enhancing cognitive functions, indicating their potential therapeutic applications in learning and memory disorders (Russell & Dias, 2002).

Environmental and Health Risks

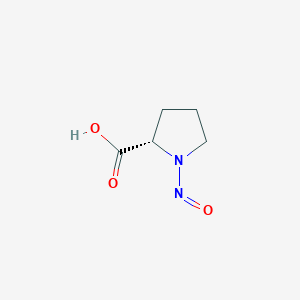

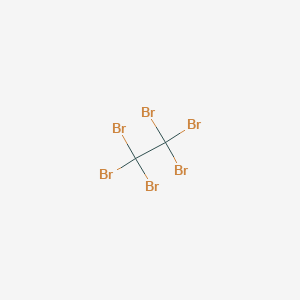

- Toxicity and Carcinogenic Potential : Studies have highlighted the formation of hazardous compounds such as N-nitrosamines from the reaction of nitrite with secondary amines found in food and environmental samples. These compounds are of significant concern due to their carcinogenic potential, emphasizing the importance of monitoring and controlling their presence in the environment and food chain (Lin, 1986).

Mechanisms of Formation and Degradation

- Formation and Removal in Water Systems : Research into the formation mechanisms of nitrosamines, particularly N-nitrosodimethylamine (NDMA), in water treatment processes has provided insights into their environmental impact and strategies for removal. Advanced oxidation processes (AOPs) have been identified as effective for mitigating NDMA and related compounds in water, underscoring the importance of such technologies in ensuring water safety (Sharma, 2012).

Chemical Synthesis and Applications

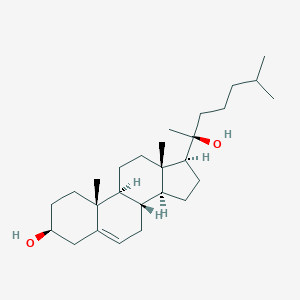

- Catalytic Reduction : The catalytic reduction of nitro compounds to amines using hydrogen has been extensively reviewed, highlighting the significance of these reactions in the synthesis of amines. Such processes are crucial in the production of various chemicals and pharmaceuticals, demonstrating the importance of efficient catalytic systems (Irrgang & Kempe, 2020).

Safety And Hazards

The safety and hazards associated with N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, the potential safety hazards associated with using N,N-Dimethylformamide in chemical reactions have been discussed7. This review serves as an educational resource to promote awareness of such safety hazards in the broader chemistry community and encourages scientists to develop appropriate control strategies to mitigate the potential safety risks associated with the use of DMF in chemical reactions7.

Zukünftige Richtungen

The future directions for research involving N,7-dimethyl-5-nitroquinolin-6-amine are not explicitly discussed in the retrieved papers. However, future directions in related fields such as therapeutic peptides8, kinase drug discovery9, and RNAi-based therapeutics10 have been discussed. These fields highlight the ongoing advancements in drug discovery and the potential for new therapeutic strategies.

Eigenschaften

IUPAC Name |

N,7-dimethyl-5-nitroquinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKNHMEWSMOBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398749 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylamino-7-methyl-5-nitroquinoline | |

CAS RN |

83407-41-4 |

Source

|

| Record name | 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)